

Physicochemical properties of 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate

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Compound of Interest

Compound Name:	1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate
Cat. No.:	B1391213

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An In-depth Technical Guide to **1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate**

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable building block for targeting a wide array of biological receptors and enzymes. This guide focuses on a specific, functionalized derivative: **1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate**.

This molecule is distinguished by several key features: an N-Boc (tert-butoxycarbonyl) protecting group, which modulates the basicity of the piperidine nitrogen and is crucial for controlled synthetic transformations, and a quaternary carbon at the 4-position. The presence of both a methyl ester and an ethyl group at this position introduces a fixed stereocenter, which can be exploited to enforce specific conformations in larger molecules, potentially enhancing binding affinity and metabolic stability.

Given that this compound is not extensively documented in public literature, this guide serves as a comprehensive technical resource based on established chemical principles and data from closely related analogs. It provides a detailed examination of its predicted

physicochemical properties, a robust and logically designed synthetic pathway, and a thorough outline of the analytical techniques required for its structural confirmation and quality control.

Chemical Identity and Structural Elucidation

The unambiguous identification of a molecule is foundational to all subsequent research. Here, we define the core structural and identifying characteristics of the target compound.

- IUPAC Name: **1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate**
- Molecular Formula: $C_{14}H_{25}NO_4$
- Molecular Weight: 271.35 g/mol
- CAS Number: Not available in searched literature. A related compound, 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate, has the CAS number 142851-03-4.[[1](#)]

Chemical Structure Diagram

The structure features a piperidine ring with a Boc group on the nitrogen. The C4 position is a quaternary center, substituted with both an ethyl group and a methyl carboxylate group.

Caption: 2D Structure of **1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate**.

Predicted Physicochemical Properties

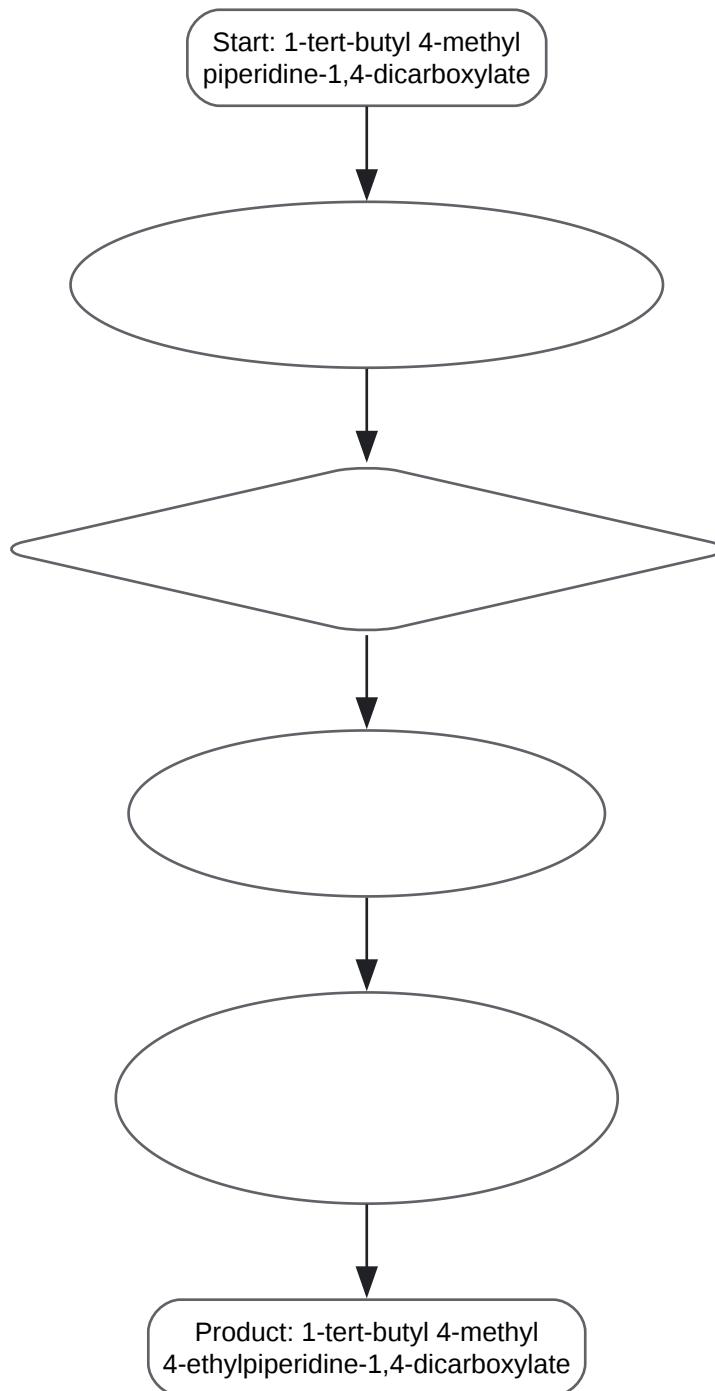
While experimental data for this specific molecule is scarce, we can predict its key physicochemical properties based on its structure and data from analogous compounds. These parameters are critical for anticipating its behavior in various experimental settings, from reaction conditions to formulation and ADME studies.

Property	Predicted Value	Rationale / Comparative Data
Molecular Weight	271.35 g/mol	Calculated from the molecular formula C ₁₄ H ₂₅ NO ₄ .
logP	~2.5 - 3.0	The related compound lacking the 4-ethyl group has a calculated XLogP3 of 1.8.[1] The addition of an ethyl group will increase lipophilicity.
Topological Polar Surface Area (TPSA)	55.8 Å ²	Identical to the TPSA of the analog 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate, as the additional ethyl group is non-polar.[1]
Hydrogen Bond Donors	0	There are no N-H or O-H bonds.
Hydrogen Bond Acceptors	4	The four oxygen atoms of the two ester groups can act as hydrogen bond acceptors.
Boiling Point	> 300 °C (est.)	High molecular weight and polarity suggest a high boiling point, likely requiring vacuum distillation.
Melting Point	Low-melting solid or viscous oil	The quaternary center may disrupt crystal packing, leading to a lower melting point compared to more symmetrical analogs.
Solubility	Soluble in methanol, ethanol, ethyl acetate, dichloromethane, chloroform. Insoluble in water.	Typical solubility profile for a moderately polar, protected organic molecule.

Proposed Synthesis and Mechanistic Rationale

A logical and efficient synthesis of the target compound can be devised starting from the commercially available precursor, 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate. The core transformation is the alkylation of the carbon alpha to the methyl ester.

Synthetic Workflow Diagram



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Caption: Proposed synthetic workflow for the target compound.

Expertise & Rationale Behind Experimental Choices

- Choice of Base (LDA): The proton on the C4 carbon of the starting material is weakly acidic ($pK_a \sim 25$). A very strong, non-nucleophilic base is required for complete deprotonation without competing nucleophilic attack at the ester carbonyls. Lithium diisopropylamide (LDA) is the ideal choice. Its significant steric bulk prevents it from acting as a nucleophile, and it is sufficiently strong to quantitatively form the desired lithium enolate.
- Reaction Conditions (Anhydrous THF, -78 °C): The reaction must be conducted under strictly anhydrous and inert conditions (e.g., under argon or nitrogen atmosphere) as LDA and the resulting enolate are highly reactive towards protic species like water. The low temperature (-78 °C, a dry ice/acetone bath) is critical to prevent side reactions, such as self-condensation of the enolate, and to ensure kinetic control of the deprotonation.
- Choice of Alkylating Agent (Ethyl Iodide): Ethyl iodide is a highly effective electrophile for S_N2 reactions. Iodide is an excellent leaving group, facilitating a rapid and efficient reaction with the nucleophilic enolate intermediate.

Step-by-Step Experimental Protocol

Materials:

- 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate
- Diisopropylamine
- n-Butyllithium (n-BuLi) in hexanes
- Ethyl iodide (CH_3CH_2I)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution

- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for chromatography

Procedure:

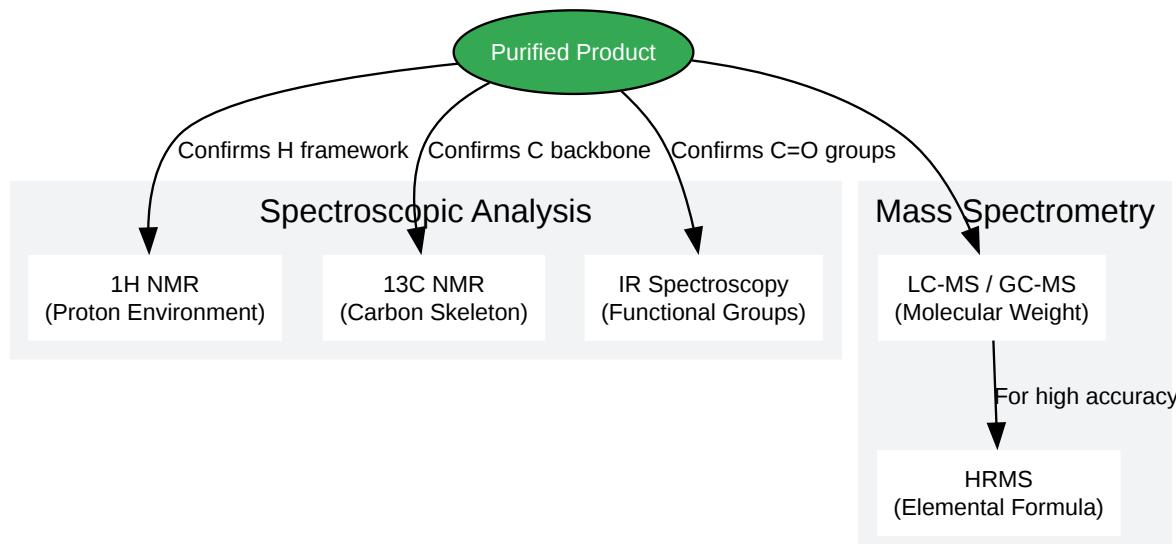
- LDA Preparation (in situ): To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes to form LDA.
- Enolate Formation: Dissolve 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 equivalent) in a separate flask with anhydrous THF. Slowly add this solution via cannula to the pre-formed LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.
- Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then let it slowly warm to room temperature and stir overnight.
- Quench and Extraction: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure title compound.

Analytical Characterization and Validation

Confirming the structure and purity of the synthesized compound is a critical, self-validating step. The following are the expected results from standard analytical techniques, based on the

known spectra of closely related molecules.[\[1\]](#)[\[2\]](#)

Analytical Workflow Diagram



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Caption: Standard analytical workflow for structural validation.

Expected Spectroscopic Data

¹H NMR Spectroscopy (400 MHz, CDCl₃):

- $\delta \sim 4.1\text{-}3.8$ (br m, 2H): Protons on C2 and C6 adjacent to the nitrogen (axial positions), deshielded by the Boc group.
- $\delta \sim 3.7$ (s, 3H): Singlet for the methyl ester protons (-COOCH₃).
- $\delta \sim 2.9\text{-}2.7$ (br m, 2H): Protons on C2 and C6 adjacent to the nitrogen (equatorial positions).
- $\delta \sim 1.9\text{-}1.7$ (m, 4H): Protons on C3 and C5 of the piperidine ring.
- $\delta \sim 1.8$ (q, $J \approx 7.5$ Hz, 2H): Quartet for the methylene protons of the ethyl group (-CH₂CH₃).

- δ 1.45 (s, 9H): Sharp singlet for the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).
- δ ~0.8 (t, $J \approx 7.5$ Hz, 3H): Triplet for the methyl protons of the ethyl group (-CH₂CH₃).

¹³C NMR Spectroscopy (101 MHz, CDCl₃):

- δ ~175: Carbonyl carbon of the methyl ester.
- δ ~155: Carbonyl carbon of the Boc group.[2]
- δ ~80: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).[2]
- δ ~52: Methyl carbon of the ester (-OCH₃).
- δ ~45: Quaternary carbon at C4 of the piperidine ring.
- δ ~42: Carbons at C2 and C6 of the piperidine ring.
- δ ~35: Carbons at C3 and C5 of the piperidine ring.
- δ ~30: Methylene carbon of the ethyl group (-CH₂CH₃).
- δ 28.4: Methyl carbons of the tert-butyl group (-C(CH₃)₃).[2]
- δ ~8: Methyl carbon of the ethyl group (-CH₂CH₃).

Mass Spectrometry (ESI+):

- Expected [M+H]⁺: 272.18
- Expected [M+Na]⁺: 294.16
- Key Fragment: A prominent fragment at m/z 216.1, corresponding to the loss of the tert-butyl group ([M-C₄H₉]⁺), or at m/z 172.1, corresponding to the loss of the entire Boc group ([M-C₅H₉O₂]⁺).

Infrared (IR) Spectroscopy (Neat):

- $\sim 2975 \text{ cm}^{-1}$: C-H stretching (alkane).
- $\sim 1730 \text{ cm}^{-1}$: Strong C=O stretching (methyl ester).
- $\sim 1695 \text{ cm}^{-1}$: Strong C=O stretching (Boc carbamate).
- $\sim 1160 \text{ cm}^{-1}$: C-O stretching.

Applications and Relevance in Drug Discovery

While direct applications of **1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate** are not documented, its structural motifs are highly relevant in modern drug design.

- Scaffold for Complex Synthesis: This molecule is an excellent starting point for creating more complex chemical entities. The methyl ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing a handle for diversification. The Boc group can be removed under acidic conditions to allow for N-alkylation or N-arylation.[3][4]
- Introduction of a Quaternary Center: Gem-disubstituted piperidines, particularly at the C4 position, are increasingly used in drug design. This structural feature can lock the conformation of the piperidine ring, reducing the entropic penalty upon binding to a target. It also enhances metabolic stability by blocking a potential site of oxidative metabolism.
- Precursor for Fentanyl Analogs: The core structure is related to precursors used in the synthesis of potent analgesics like fentanyl and its derivatives, where the 4-position of the piperidine is key to its pharmacological activity.[5]

Safety and Handling

No specific GHS hazard information is available for the title compound. However, based on data for structurally similar compounds like 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, the following precautions should be taken[6]:

- Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
- Precautionary Measures:

- Handle in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of vapors or dust.
- Avoid contact with skin and eyes.
- Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

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